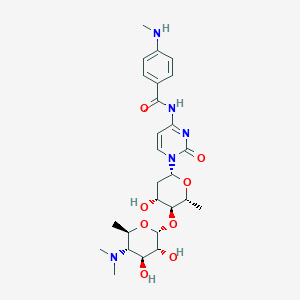

Cytosaminomycin B

Description

N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(Dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide has been reported in Streptomyces amakusaensis with data available.

a nucleoside antibiotic; produced by Streptomyces; structure given in first source

Properties

Molecular Formula |

C26H37N5O8 |

|---|---|

Molecular Weight |

547.6 g/mol |

IUPAC Name |

N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide |

InChI |

InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14-,17-,19-,20-,21+,22-,23-,25-/m1/s1 |

InChI Key |

UFIWZSNSJFCLAC-KYFRGEGWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |

Synonyms |

cytosaminomycin B |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Cytosaminomycin B from Streptomyces amakusaensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cytosaminomycin B, a nucleoside antibiotic with notable anticoccidial properties. Originally isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119, this document details the experimental protocols for the cultivation of the producing microorganism, extraction of the active compounds, and the chromatographic purification of this compound. Furthermore, this guide summarizes the key quantitative data related to its physico-chemical properties and biological activity, presenting it in a clear, tabular format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows, providing a comprehensive resource for researchers in natural product discovery and antibiotic development.

Introduction

The quest for novel antimicrobial agents has led researchers to explore the vast metabolic diversity of microorganisms, with the genus Streptomyces being a particularly prolific source of bioactive secondary metabolites.[1] Cytosaminomycins, a series of nucleoside antibiotics, were discovered as part of a screening program for new anticoccidial agents from soil isolates.[2] This family of compounds, which includes Cytosaminomycins A, B, C, and D, was first isolated from the culture broth of Streptomyces amakusaensis KO-8119.[2][3] Structurally, they are related to oxyplicacetin and are characterized by a distinct carboxylic acid moiety bonded to the cytosine residue.[4] In this compound, this moiety is 4-methylaminobenzoic acid.[4] This guide focuses on the technical aspects of the discovery and isolation of this compound, providing detailed methodologies for its production and purification.

Discovery and Producing Organism

This compound was discovered and isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119, a microorganism originally isolated from a soil sample.[2] This strain was identified as a producer of a series of new compounds with potent anticoccidial activity.[2]

Experimental Protocols

This section provides a detailed description of the experimental procedures for the fermentation of Streptomyces amakusaensis KO-8119 and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces amakusaensis KO-8119

The production of this compound is achieved through submerged fermentation of Streptomyces amakusaensis KO-8119. The following protocol is based on the methods described in the initial discovery.

3.1.1. Seed Culture

A seed culture is prepared to ensure a sufficient inoculum for the production fermentation.

-

Medium: A suitable seed medium for Streptomyces species should be used. While the specific seed medium for KO-8119 was not detailed in the primary literature, a typical Streptomyces seed medium consists of glucose, soybean meal, and various salts.

-

Incubation: The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

3.1.2. Production Fermentation

-

Medium: The production medium for this compound contains:

-

Glucose: 2.0%

-

Soluble starch: 2.0%

-

Glycerol: 1.0%

-

Soybean meal: 1.5%

-

Yeast extract: 0.5%

-

CaCO₃: 0.2%

-

(NH₄)₂SO₄: 0.2%

-

NaCl: 0.2%

-

pH adjusted to 7.0 before sterilization.

-

-

Inoculation: The production medium is inoculated with the seed culture.

-

Incubation: The fermentation is carried out at 28°C for 5 days with agitation.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process including extraction and chromatographic techniques.[2]

3.2.1. Extraction

-

The whole fermentation broth (10 liters) is adjusted to pH 8.0.

-

The broth is extracted twice with an equal volume of ethyl acetate.[5]

-

The combined ethyl acetate layers are concentrated under reduced pressure to yield a crude extract.

3.2.2. Silica Gel Column Chromatography

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a stepwise gradient of chloroform and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing Cytosaminomycins are pooled and concentrated.

3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

-

The partially purified active fraction is further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is used.

-

Mobile Phase: A gradient of acetonitrile in water is typically employed for the separation of such compounds.

-

Detection: UV detection is used to monitor the elution of the compounds.

-

Fractions corresponding to the peak of this compound are collected and lyophilized to yield the pure compound.

Data Presentation

This section summarizes the quantitative data for this compound, including its physico-chemical properties and biological activity.

Table 1: Physico-chemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow powder |

| Molecular Formula | C₂₃H₃₃N₅O₇ |

| Molecular Weight | 491.54 g/mol |

| Solubility | Soluble in DMSO, MeOH, CHCl₃; Insoluble in H₂O, hexane |

| UV λmax (MeOH) | 225, 280 nm |

Data sourced from Haneda et al., 1994 and Shiomi et al., 1994.[2][4]

Table 2: Biological Activity of this compound

| Assay Type | Host Cell | Test Organism | Minimum Effective Concentration (µM) | Cytotoxicity (µM) |

| Anticoccidial Activity | Chicken embryonic cells | Eimeria tenella | 1.1 | 9.1 |

| Anticoccidial Activity | BHK-21 cells | Eimeria tenella | 2.3 | 4.6 |

Data sourced from Haneda et al., 1994.

Visualizations

The following diagrams illustrate the key experimental workflows for the discovery and isolation of this compound.

Caption: Workflow for the fermentation and isolation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound, a promising anticoccidial agent from Streptomyces amakusaensis. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development. The methodologies outlined herein can be adapted for the discovery and isolation of other novel bioactive compounds from actinomycetes. Further research into the mode of action and potential therapeutic applications of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

The Core Mechanism of Action of Cytosaminomycin B in Bacteria: An In-depth Technical Guide

Disclaimer: This document provides a detailed overview of the presumed mechanism of action for Cytosaminomycin B, a member of the aminoglycoside class of antibiotics. Due to the limited publicly available research specifically on this compound's antibacterial mode of action, this guide is primarily based on the well-established mechanisms of other aminoglycoside antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a nucleoside antibiotic produced by Streptomyces sp. KO-8119 and is classified as an aminoglycoside.[1] Structurally, it is related to oxyplicacetin.[1] While initially identified for its anticoccidial properties, its classification as an aminoglycoside strongly suggests a primary mechanism of action involving the inhibition of bacterial protein synthesis.[1] This guide will provide a comprehensive technical overview of this proposed mechanism, drawing from the extensive body of research on aminoglycoside antibiotics.

Aminoglycosides are potent, broad-spectrum antibiotics that are bactericidal, meaning they actively kill bacteria rather than just inhibiting their growth.[2] Their primary target within the bacterial cell is the ribosome, the essential molecular machinery responsible for protein synthesis.

The Primary Target: The Bacterial 30S Ribosomal Subunit

The central mechanism of action for aminoglycosides is their high-affinity binding to the 30S ribosomal subunit in bacteria. This interaction is the cornerstone of their antibacterial activity.

Binding Site and Molecular Interaction

Aminoglycosides bind to the A-site (aminoacyl-tRNA site) of the 16S ribosomal RNA (rRNA) within the 30S subunit. This binding is highly specific and induces a conformational change in the A-site. The interaction disrupts the normal proofreading function of the ribosome, leading to two critical and often simultaneous consequences:

-

Codon Misreading: The conformational change in the A-site allows for the incorrect pairing of aminoacyl-tRNA with the messenger RNA (mRNA) codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: The binding of aminoglycosides can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), effectively halting protein synthesis.

The accumulation of misfolded or non-functional proteins, coupled with the arrest of protein synthesis, leads to a cascade of downstream effects that are ultimately lethal to the bacterial cell.

Downstream Cellular Effects and Bactericidal Action

The initial binding event at the ribosome triggers a series of events that contribute to the bactericidal nature of aminoglycosides.

-

Membrane Damage: The production of aberrant proteins, some of which may be membrane-associated, can lead to the disruption of the bacterial cell membrane's integrity. This increases the permeability of the membrane, facilitating the uptake of more aminoglycoside molecules in a self-potentiating cycle.

-

Metabolic Disruption: The global disruption of protein synthesis affects the production of essential enzymes and structural proteins, leading to a widespread shutdown of cellular metabolism.

-

Generation of Reactive Oxygen Species (ROS): Some studies suggest that the disruption of normal respiratory chain function, potentially due to the insertion of faulty membrane proteins, can lead to the generation of toxic reactive oxygen species, further contributing to cell death.[3]

Quantitative Data: Antimicrobial Activity of Aminoglycosides

| Antibiotic | Organism | MIC Range (µg/mL) |

| Gentamicin | Escherichia coli | 0.25 - 4 |

| Pseudomonas aeruginosa | 0.5 - 8 | |

| Staphylococcus aureus | 0.12 - 2 | |

| Tobramycin | Escherichia coli | 0.25 - 4 |

| Pseudomonas aeruginosa | 0.25 - 4 | |

| Staphylococcus aureus | 0.12 - 2 | |

| Amikacin | Escherichia coli | 1 - 16 |

| Pseudomonas aeruginosa | 2 - 32 | |

| Staphylococcus aureus | 1 - 8 | |

| Kanamycin | Escherichia coli | 1 - 8 |

| Pseudomonas aeruginosa | >64 (often resistant) | |

| Staphylococcus aureus | 0.5 - 4 |

Note: These values are illustrative and can vary depending on the specific strain and testing conditions.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic required to inhibit the growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Antibiotic stock solution of known concentration

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 100 µL of the bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria and MHB, no antibiotic) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.[6][7]

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract)

-

Plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)

-

Antibiotic of interest

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Set up the in vitro transcription-translation reaction according to the manufacturer's instructions.

-

Add varying concentrations of the antibiotic to the reaction mixtures.

-

Include a positive control (no antibiotic) and a negative control (no DNA/mRNA template).

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Wash the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

-

A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for MIC determination.

Caption: Signaling pathway of protein synthesis inhibition.

Conclusion

While specific experimental data on the antibacterial mechanism of this compound is scarce, its classification as an aminoglycoside provides a strong foundation for understanding its mode of action. By targeting the bacterial 30S ribosomal subunit, this compound is presumed to inhibit protein synthesis through codon misreading and translocation inhibition, leading to bactericidal activity. Further research is warranted to elucidate the specific molecular interactions and antibacterial spectrum of this compound, which could inform its potential development as a therapeutic agent. The experimental protocols and mechanistic frameworks presented in this guide provide a robust starting point for such investigations.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 3. mdpi.com [mdpi.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. idexx.dk [idexx.dk]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticoccidial Potential of Cytosaminomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the known anticoccidial properties of Cytosaminomycin B, a nucleoside antibiotic produced by Streptomyces amakusaensis.

Overview of this compound

This compound is a member of the cytosaminomycin family of nucleoside antibiotics, which also includes cytosaminomycins A, C, and D. These compounds were first isolated from the fermentation broth of the soil bacterium Streptomyces amakusaensis (strain KO-8119). Structurally, cytosaminomycins are related to oxyplicacetin. The defining feature of this compound is the 4-methylaminobenzoic acid moiety bonded to the cytosine residue.

In Vitro Anticoccidial Activity

The primary screening of this compound's anticoccidial efficacy was conducted through in vitro assays against a monensin-resistant strain of Eimeria tenella. These studies utilized primary chicken embryonic cells and baby hamster kidney (BHK-21) cells as host systems for the parasite. The key findings from these in vitro evaluations are summarized below.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The anticoccidial activity of this compound was determined by observing the minimum effective concentration (MEC) required to inhibit the formation of mature schizonts of E. tenella within the host cells. Concurrently, the cytotoxicity of the compound was assessed to determine its effect on the host cells themselves.

| Compound | Host Cell Line | Anticoccidial Activity (MEC, µM) | Cytotoxicity (µM) |

| This compound | Chicken embryonic cells | 1.1 | 9.1 |

| This compound | BHK-21 cells | 2.3 | 4.6 |

| Cytosaminomycin A | Chicken embryonic cells | 0.6 | 19 |

| Cytosaminomycin A | BHK-21 cells | 0.3 | 0.6 |

| Cytosaminomycin C | Chicken embryonic cells | 1.3 | 10 |

| Cytosaminomycin C | BHK-21 cells | 2.5 | 10 |

| Cytosaminomycin D | Chicken embryonic cells | 5.0 | 20 |

| Cytosaminomycin D | BHK-21 cells | 20 | >20 |

| Oxyplicacetin | Chicken embryonic cells | 9.4 | >19 |

| Oxyplicacetin | BHK-21 cells | 2.3 | 9.4 |

Data sourced from Haneda et al., 1994.

Experimental Protocols

Fermentation and Isolation of this compound

The production of this compound was achieved through the fermentation of Streptomyces amakusaensis KO-8119. The isolation and purification of the compound involved a multi-step process.

Protocol:

-

Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to produce cytosaminomycins.

-

Solvent Extraction: The fermentation broth is subjected to solvent extraction to isolate the crude mixture of active compounds.

-

Silica Gel Column Chromatography: The crude extract is then passed through a silica gel column to separate the different cytosaminomycin compounds from other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, yielding the isolated compound.[1]

In Vitro Anticoccidial Assay

The in vitro efficacy of this compound against Eimeria tenella was determined using a cell-based assay.

Protocol:

-

Host Cell Culture: Primary chicken embryonic cells or BHK-21 cells are cultured in appropriate multi-well plates to form a monolayer.

-

Parasite Preparation: Oocysts of a monensin-resistant strain of Eimeria tenella are excysted to release sporozoites.

-

Infection: The host cell monolayers are infected with the prepared E. tenella sporozoites.

-

Treatment: Immediately after infection, varying concentrations of this compound are added to the culture medium.

-

Incubation: The treated and infected cell cultures are incubated under appropriate conditions to allow for parasite development.

-

Microscopic Examination: After a set incubation period, the cells are fixed, stained, and examined microscopically to assess the development of schizonts.

-

Determination of Minimum Effective Concentration (MEC): The MEC is defined as the lowest concentration of this compound that results in the absence of mature schizonts in the host cells.

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound against Eimeria has not been elucidated. However, as a nucleoside antibiotic, it is plausible that its anticoccidial activity stems from the disruption of nucleic acid synthesis or protein synthesis within the parasite. The structural similarity to oxyplicacetin, a known inhibitor of protein synthesis, further supports this hypothesis.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity against a drug-resistant strain of Eimeria tenella. The available data suggests that it is a promising candidate for further investigation as a novel anticoccidial agent. However, several critical knowledge gaps remain:

-

In Vivo Efficacy: There is no publicly available data on the efficacy of this compound in live poultry. In vivo studies are essential to evaluate its effectiveness in a host system, considering factors such as bioavailability, metabolism, and safety.

-

Spectrum of Activity: The current data is limited to Eimeria tenella. Further in vitro and in vivo studies are needed to determine the activity of this compound against other pathogenic Eimeria species that affect poultry.

-

Detailed Mechanism of Action: Elucidating the specific biochemical target(s) of this compound within the Eimeria parasite is crucial for understanding its mode of action and for the potential development of second-generation compounds with improved efficacy and reduced toxicity.

Further research focusing on these areas is warranted to fully assess the potential of this compound as a valuable tool in the control of avian coccidiosis.

References

Unraveling the Assembly Line: A Technical Guide to the Cytosaminomycin B Biosynthetic Pathway in Streptomyces amakusaensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin B, a nucleoside antibiotic produced by Streptomyces amakusaensis, exhibits promising anticoccidial activity. As a member of the amicetin group of antibiotics, its structural similarity to the well-characterized antibiotic amicetin provides a strong foundation for elucidating its biosynthetic pathway. This technical guide synthesizes current knowledge, leveraging the extensively studied amicetin biosynthesis in Streptomyces vinaceusdrappus as a predictive model for the assembly of this compound. We present a putative biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final complex structure, supported by data from homologous systems. This document provides in-depth descriptions of the proposed enzymatic reactions, detailed experimental protocols for pathway characterization, and quantitative data from related biosynthetic systems, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically significant antibiotics.[1][2] Cytosaminomycins, produced by Streptomyces sp. KO-8119, represent a class of nucleoside antibiotics with demonstrated anticoccidial properties.[3] The structures of Cytosaminomycins A, B, C, and D have been determined, revealing a core structure related to oxyplicacetin.[4] Specifically, this compound is characterized by a 4-methylaminobenzoic acid moiety attached to the cytosine base.[4]

While the complete biosynthetic gene cluster for this compound in Streptomyces amakusaensis has not been explicitly detailed in the literature, its close structural relationship to amicetin allows for the construction of a robust putative pathway. The amicetin biosynthetic gene cluster (ami) from Streptomyces vinaceusdrappus has been cloned and extensively characterized, providing a valuable blueprint for understanding the biosynthesis of this compound.[5] This guide will delineate the proposed biosynthetic pathway for this compound, divided into the formation of its three key precursors and their subsequent assembly.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four main stages:

-

Biosynthesis of the Cytosine Moiety

-

Biosynthesis of the 4-Methylaminobenzoic Acid Moiety

-

Biosynthesis of the Disaccharide Moiety (Amosamine and Amicetose)

-

Assembly and Final Modifications

The proposed pathway is illustrated in the following diagram, with enzymatic steps inferred from the characterized amicetin biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Biosynthesis of the Cytosine Moiety

The biosynthesis of the cytosine core of this compound is proposed to originate from cytidine monophosphate (CMP), a common primary metabolite.[3][5] In the homologous amicetin pathway, the enzyme AmiI, a nucleoside 2'-deoxyribosyltransferase, is responsible for the cleavage of the glycosidic bond in a CMP-related precursor to yield the cytosine base.[5] A similar enzymatic step is anticipated in the this compound pathway.

Biosynthesis of the 4-Methylaminobenzoic Acid Moiety

The p-aminobenzoic acid (PABA) moiety, a common precursor in secondary metabolite biosynthesis, is derived from chorismate.[3][5] This conversion is typically catalyzed by a PABA synthase and a 4-amino-4-deoxychorismate (ADC) lyase. The key structural difference between amicetin and this compound lies in the modification of this PABA moiety. For this compound, a methylation step is required to produce 4-methylaminobenzoic acid. This is likely catalyzed by an N-methyltransferase acting on a PABA precursor, either before or after its activation and incorporation into the growing molecule.

Biosynthesis of the Disaccharide Moiety

The characteristic disaccharide portion of this compound consists of D-amosamine and D-amicetose. The biosynthesis of these deoxysugars is proposed to start from glucose-1-phosphate.[5] In the amicetin pathway, a series of enzymes encoded by the ami gene cluster (including amiB, C, D, E, H, K, N, and U) are responsible for converting glucose-1-phosphate into TDP-activated deoxysugars.[5] The process begins with the formation of TDP-D-glucose, catalyzed by a homolog of AmiE (TDP-D-glucose synthase).[5] This is followed by a series of dehydrations, aminotransfer, and reduction steps to yield TDP-D-amosamine and TDP-D-amicetose.

Assembly and Final Modifications

The assembly of the three precursor moieties is proposed to occur in a stepwise manner, catalyzed by a series of glycosyltransferases and an amide synthetase.

-

First Glycosylation: The cytosine base is likely glycosylated with TDP-D-amosamine by a glycosyltransferase homologous to AmiG, forming cytosamine.[5]

-

Amide Bond Formation: The 4-methylaminobenzoic acid is activated, likely as a CoA-thioester by an enzyme homologous to the benzoate-CoA ligase AmiL, and then attached to the cytosamine intermediate via an amide bond.[3] This reaction is catalyzed by an amide synthetase, a homolog of AmiF.[3]

-

Second Glycosylation: The second deoxysugar, TDP-D-amicetose, is then attached to the growing intermediate by another glycosyltransferase, likely a homolog of AmiJ.[5]

-

Terminal Moiety Attachment: In amicetin biosynthesis, a terminal methylserine moiety is attached.[3] While the terminal group of this compound is not explicitly a methylserine, it is plausible that further enzymatic modifications occur to yield the final structure, potentially involving an acyl-CoA-acyl carrier protein transacylase homologous to AmiR.[3]

Quantitative Data from Homologous Systems

Specific quantitative data for the this compound biosynthetic pathway are not available. However, data from studies on the amicetin pathway provide valuable benchmarks.

| Enzyme/Process | Parameter | Value (Amicetin Pathway) | Reference |

| Heterologous Expression | Amicetin Titer in S. lividans TK64 | ~10 µg/mL | [5] |

| Gene Inactivation (ΔamiI) | Amicetin Production | Abolished | [3] |

| Gene Inactivation (ΔamiL) | Amicetin Production | Abolished, accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid | [3] |

| Gene Inactivation (ΔamiF) | Amicetin Production | Abolished, accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid | [3] |

| Gene Inactivation (ΔamiR) | Amicetin Production | Accumulation of plicacetin and norplicacetin | [3] |

Experimental Protocols for Pathway Characterization

The following are detailed methodologies for key experiments that would be crucial for the characterization of the this compound biosynthetic gene cluster, based on established protocols for Streptomyces.

Identification and Cloning of the Biosynthetic Gene Cluster

Objective: To identify and clone the this compound biosynthetic gene cluster from Streptomyces amakusaensis.

Methodology: A genome mining approach would be employed.

-

Genome Sequencing: The genome of Streptomyces amakusaensis would be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

-

Bioinformatic Analysis: The assembled genome would be analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[6]

-

Homology-Based Screening: The identified clusters would be screened for genes homologous to those in the known amicetin biosynthetic gene cluster, particularly genes encoding nucleoside modifying enzymes, PABA synthase, glycosyltransferases, and nonribosomal peptide synthetase (NRPS) or related amide synthetases.[3][5]

-

Cosmid Library Construction and Screening: A cosmid library of S. amakusaensis genomic DNA would be constructed. The library would be screened using probes designed from the conserved genes identified in the bioinformatic analysis. Positive cosmids would be isolated and sequenced to obtain the full gene cluster.

Caption: Workflow for identifying the biosynthetic gene cluster.

Gene Inactivation and Heterologous Expression

Objective: To confirm the function of the identified gene cluster and individual genes.

Methodology:

-

Gene Inactivation: Targeted gene knockouts of key biosynthetic genes (e.g., the putative PABA N-methyltransferase, glycosyltransferases, and amide synthetase) would be created in S. amakusaensis using PCR-targeting-based methods. The resulting mutants would be fermented, and their metabolite profiles analyzed by HPLC and LC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.[3]

-

Heterologous Expression: The entire putative biosynthetic gene cluster would be cloned into an expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[5] The engineered strain would be fermented, and the culture extracts analyzed for the production of this compound. This would definitively link the cloned gene cluster to the biosynthesis of the antibiotic.

In Vitro Enzymatic Assays

Objective: To biochemically characterize key enzymes in the pathway, particularly the novel N-methyltransferase.

Methodology:

-

Protein Expression and Purification: The gene encoding the putative PABA N-methyltransferase would be cloned into an E. coli expression vector (e.g., pET series). The protein would be overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The activity of the purified enzyme would be assayed by incubating it with the predicted substrate (PABA or a PABA-containing intermediate), a methyl donor (S-adenosyl-L-methionine, SAM), and appropriate buffers and cofactors. The reaction products would be analyzed by HPLC and LC-MS to confirm the formation of the methylated product.

-

Kinetic Analysis: Standard enzyme kinetics experiments would be performed to determine the Km and kcat values for the substrates.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Streptomyces amakusaensis, built upon the well-established amicetin biosynthesis model, provides a solid framework for future research. The key to fully elucidating this pathway lies in the identification and characterization of the specific gene cluster in S. amakusaensis. Of particular interest is the characterization of the putative N-methyltransferase responsible for the unique 4-methylaminobenzoic acid moiety, as this enzyme could be a valuable tool for biosynthetic engineering.

By applying the experimental protocols outlined in this guide, researchers can confirm the proposed pathway, uncover the specific enzymology, and potentially engineer the pathway to produce novel Cytosaminomycin analogs with improved therapeutic properties. This knowledge will not only advance our understanding of nucleoside antibiotic biosynthesis but also contribute to the development of new and effective antimicrobial agents.

References

- 1. Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

Unveiling the Anticoccidial Potential of Cytosaminomycin B Against Eimeria tenella

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Cytosaminomycin B, a novel nucleoside antibiotic, against the pathogenic protozoan Eimeria tenella, the causative agent of cecal coccidiosis in poultry. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and presents a visual representation of the experimental workflow.

Core Findings: In Vitro Efficacy of this compound

This compound, produced by the soil isolate Streptomyces amakusaensis KO-8119, has demonstrated notable in vitro activity against a monensin-resistant strain of Eimeria tenella.[1] The compound effectively inhibits the development of the parasite within host cells, specifically preventing the formation of mature schizonts.[1]

Quantitative Data Summary

The anticoccidial efficacy of this compound and its analogs was determined by assessing the minimum effective concentration (MEC) required to inhibit parasite growth in two different host cell lines: primary chicken embryonic cells and BHK-21 cells. The following table summarizes these findings, alongside the cytotoxic effects of the compounds on the host cells.

| Compound | Host Cell Line | Anticoccidial Activity (MEC, µM)* | Cytotoxicity (µM)** |

| This compound | Chicken embryonic cells | 1.1 | 9.1 |

| BHK-21 cells | 2.3 | 4.6 | |

| Cytosaminomycin A | Chicken embryonic cells | 0.6 | 19 |

| BHK-21 cells | 0.3 | 0.6 | |

| Cytosaminomycin C | Chicken embryonic cells | 1.3 | 10 |

| BHK-21 cells | 2.5 | 10 | |

| Cytosaminomycin D | Chicken embryonic cells | 5.0 | 20 |

| BHK-21 cells | 20 | >20 | |

| Oxyplicacetin | Chicken embryonic cells | 9.4 | >19 |

| BHK-21 cells | 2.3 | 9.4 |

*Minimum effective concentration at which no mature schizonts were observed in the cells. **Concentration at which no host cells were observed.

Experimental Protocols

The evaluation of this compound's anticoccidial activity was conducted through a standardized in vitro assay.[1] The methodology is outlined below to facilitate reproducibility and further investigation.

In Vitro Anticoccidial Assay

1. Host Cell Culture:

-

Primary chicken embryonic cells and BHK-21 (baby hamster kidney) cells were used as the host cell lines.

-

Cells were cultured in appropriate media and conditions to form a monolayer in multi-well plates.

2. Parasite Preparation:

-

A monensin-resistant strain of Eimeria tenella was utilized for the infection.

-

Sporozoites were excysted from sporulated oocysts using standard laboratory procedures.

3. Drug Treatment and Infection:

-

Varying concentrations of this compound and its analogs were added to the cultured host cells.

-

The host cells were subsequently infected with the prepared Eimeria tenella sporozoites.

4. Incubation:

-

The infected and treated cell cultures were incubated under controlled conditions to allow for parasite invasion and intracellular development.

5. Assessment of Anticoccidial Activity:

-

After a set incubation period, the cells were fixed and stained.

-

The cultures were microscopically examined to assess the intracellular development of the parasite.

-

The primary endpoint for efficacy was the absence of mature schizonts in the host cells. The lowest concentration of the compound that achieved this was recorded as the Minimum Effective Concentration (MEC).

6. Cytotoxicity Assay:

-

Parallel to the anticoccidial assay, uninfected host cells were treated with the same concentrations of the cytosaminomycins.

-

The viability of the host cells was assessed to determine the cytotoxic concentration of each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro evaluation of this compound's efficacy against Eimeria tenella.

References

Preliminary Cytotoxicity Studies of Cytosaminomycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin B, a nucleoside antibiotic isolated from Streptomyces amakusaensis, has been identified as a compound with potential biological activity.[1][2] This technical guide provides a summary of the currently available preliminary cytotoxicity data for this compound. Due to the limited publicly accessible research on this specific compound, this document also includes generalized experimental protocols for cytotoxicity testing and contextual information on the potential mechanisms of action for related anticancer antibiotics. This guide aims to serve as a foundational resource for researchers interested in further investigating the cytotoxic potential of this compound.

Introduction

Cytosaminomycins are a group of nucleoside antibiotics that includes this compound.[2] Structurally, they are related to oxyplicacetin.[2] The initial discovery of Cytosaminomycins identified them as anticoccidial agents.[1] However, as many antibiotics have demonstrated anticancer properties, exploring the cytotoxicity of this compound against cancer cell lines is a logical step in drug discovery and development.[3][4] This document compiles the known cytotoxic data and provides a framework for future preclinical research.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of this compound is currently limited. The primary study identified its effect on an animal cell line, as detailed in the table below.

| Cell Line | Compound | Cytotoxicity (µM) | Observation | Reference |

| BHK-21 (Baby Hamster Kidney) | This compound | 4.6 | No host cells were observed at this concentration or higher. | [1] |

Note: The reported value indicates a concentration at which complete cell death was observed, rather than a standard IC50 value (the concentration required to inhibit 50% of cell growth). Further studies are required to determine the IC50 of this compound against a broader panel of human cancer cell lines.

Experimental Protocols

Detailed experimental protocols specifically for the cytotoxicity testing of this compound are not extensively published. However, a standard cytotoxicity assay protocol, widely used in drug discovery, can be adapted for this purpose.[5][6]

General Cytotoxicity Assay Protocol (MTT/XTT Assay)

This protocol is a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines

-

This compound

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in appropriate complete medium supplemented with FBS and antibiotics.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the complete culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only controls (medium with the same concentration of the solvent) and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

-

MTT/XTT Assay:

-

After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a further 2-4 hours to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Potential Mechanisms of Action and Signaling Pathways

The specific signaling pathways affected by this compound have not yet been elucidated. However, based on the mechanisms of other nucleoside analogs and anticancer antibiotics, several potential pathways could be involved. Many such compounds interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][8]

Generalized Anticancer Antibiotic Signaling

Anticancer antibiotics can induce cytotoxicity through various mechanisms, including:

-

DNA Intercalation and Damage: Some antibiotics can insert themselves into the DNA structure, disrupting replication and transcription, which can lead to DNA strand breaks.[3]

-

Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are crucial for DNA untangling during replication, can cause DNA damage and trigger apoptosis.[3]

-

Induction of Apoptosis: Many anticancer agents trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways, often involving the activation of caspases.[3][9]

-

Generation of Reactive Oxygen Species (ROS): Some antibiotics can lead to the production of ROS, causing oxidative stress and cellular damage.

Further research is necessary to determine which, if any, of these pathways are modulated by this compound.

Visualizations

Experimental Workflow for Cytotoxicity Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotics directly induce apoptosis in B cell lymphoma cells derived from BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. rsc.org [rsc.org]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data on Cytosaminomycin B Remains Largely Undisclosed in Publicly Available Literature

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed, publicly available spectroscopic data for the nucleoside antibiotic, Cytosaminomycin B. While the chemical structure of this compound was elucidated in 1994, the specific quantitative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and detailed Mass Spectrometry (MS) fragmentation data necessary for a complete technical guide are not present in the available abstracts or subsequent citations of the original research.

This compound is a member of the cytosaminomycin family of anticoccidial agents produced by the bacterium Streptomyces sp. KO-8119.[1] Its structure is closely related to that of oxyplicacetin, differing in the acyl group attached to the cytosine base. For this compound, this group is 4-methylaminobenzoic acid.[1] The initial structure elucidation was reportedly achieved through NMR studies, yet the detailed spectral assignments were not published in a readily accessible format.[1]

This absence of foundational spectroscopic data precludes the creation of the in-depth technical guide and data tables as requested. A thorough technical whitepaper on a chemical entity fundamentally requires this quantitative information for researchers, scientists, and drug development professionals to verify the compound's identity, understand its structural nuances, and potentially replicate or build upon previous work.

Experimental Protocols: General Approaches

While specific, detailed experimental protocols for the isolation and spectroscopic analysis of this compound are not available in the reviewed literature, general methodologies for the isolation and characterization of similar natural products from Streptomyces fermentations are well-established. These typically involve a multi-step process.

A general workflow for the isolation and spectroscopic analysis of a natural product like this compound is outlined in the diagram below. This visualization illustrates the logical progression from the initial fermentation of the producing organism to the final structural elucidation of the target compound.

Fermentation and Extraction: The process would begin with the large-scale fermentation of Streptomyces sp. KO-8119. Following fermentation, the culture broth would be separated from the mycelia. The broth would then be subjected to solvent extraction, typically using an organic solvent like ethyl acetate, to isolate the crude mixture of secondary metabolites.

Purification: The crude extract would then undergo a series of chromatographic purification steps. Initial separation would likely be performed using column chromatography with a stationary phase such as silica gel. Fractions containing the compound of interest, as identified by preliminary assays, would be further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis: The purified compound would then be subjected to a suite of spectroscopic techniques to determine its structure.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments would be conducted to elucidate the precise connectivity and stereochemistry of the molecule. This would include:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR Experiments (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Without access to the original raw data from these analytical techniques for this compound, a detailed and useful technical guide for the scientific community cannot be constructed at this time. Further investigation into proprietary databases or direct contact with the original authors of the 1994 study may be necessary to obtain the requisite spectroscopic information.

References

Cytosaminomycin B: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin B is a member of the cytosaminomycin family of nucleoside antibiotics, which are produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1][2] These compounds have garnered interest within the scientific community for their potent anticoccidial activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its isolation and purification, and an exploration of its biological activity and likely mechanism of action.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C26H37N5O8. Its molecular weight is 547.6 g/mol . The structure of this compound, along with its analogs, was determined through nuclear magnetic resonance (NMR) studies.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C26H37N5O8 |

| Molecular Weight | 547.6 g/mol |

| CAS Number | 157878-03-0 |

| Appearance | Pale yellow powder |

| Solubility | Soluble in DMSO, Methanol, Chloroform. Insoluble in water, hexane. |

Biological Activity

This compound has demonstrated significant in vitro anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.

Table 2: In Vitro Anticoccidial Activity and Cytotoxicity of this compound

| Cell Line | Minimum Effective Concentration (Anticoccidial) | Cytotoxicity |

| Chicken embryonic cells | 1.1 µM | 9.1 µM |

| BHK-21 cells | 2.3 µM | 4.6 µM |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces amakusaensis KO-8119, based on established methods for this class of compounds.[1][2]

Caption: Experimental workflow for the isolation and purification of this compound.

-

Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to encourage the production of cytosaminomycins.

-

Extraction: The fermentation broth is harvested and subjected to solvent extraction to isolate the active compounds.[1]

-

Chromatography: The crude extract is then purified using silica gel column chromatography.[1]

-

Preparative HPLC: Final purification to yield this compound is achieved through preparative high-performance liquid chromatography (HPLC).[1]

In Vitro Anticoccidial Assay

The anticoccidial activity of this compound can be evaluated in vitro using primary chicken embryonic cells or BHK-21 cells as host cells for the parasite Eimeria tenella. The minimum effective concentration at which no mature schizonts are observed is determined.

Mechanism of Action and Biosynthesis

As a nucleoside antibiotic, this compound is believed to exert its biological effect by interfering with fundamental cellular processes such as protein synthesis.

Caption: Proposed mechanism of action for this compound.

The biosynthesis of this compound likely involves the convergence of two major pathways: the synthesis of the pyrimidine nucleobase and the formation of the sugar moieties. The pyrimidine ring is assembled first and then attached to a ribose-5-phosphate donor.

Caption: A simplified, proposed biosynthetic pathway for this compound.

Conclusion

This compound is a promising anticoccidial agent with a well-defined chemical structure and potent in vitro activity. Further research into its specific mechanism of action, in vivo efficacy, and potential for drug development is warranted. The methodologies outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and related nucleoside antibiotics.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Cytosaminomycin B Analogs: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Cytosaminomycin B analogs. This compound is a nucleoside antibiotic belonging to the amicetin family, characterized by a disaccharide core linked to a cytosine moiety, which is further acylated with 4-methylaminobenzoic acid. [1] The synthetic strategies outlined herein are based on established methodologies for the synthesis of the closely related natural product, Cytosaminomycin C, and provide a framework for the generation of novel analogs for structure-activity relationship (SAR) studies.

Introduction

This compound and its analogs are of significant interest due to their potential as antibacterial agents. The core structure, shared with other members of the amicetin family, presents a unique synthetic challenge, particularly in the stereocontrolled formation of the glycosidic linkages. This application note details the key synthetic transformations required for the assembly of the core nucleoside structure and the subsequent derivatization to generate a library of this compound analogs.

Retrosynthetic Analysis

The general retrosynthetic approach for this compound analogs involves the disconnection of the amide bond, separating the advanced nucleoside core from the variable aromatic carboxylic acid side chain. The nucleoside core can be further broken down into its constituent sugar and nucleobase components.

Caption: Retrosynthetic analysis of this compound analogs.

Key Synthetic Strategies and Protocols

The total synthesis of the Cytosaminomycin core relies on two critical transformations: the stereoselective formation of the β-2'-deoxyhexopyranosyl nucleoside and the subsequent glycosylation to form the disaccharide.

Intramolecular Glycosylation for β-Nucleoside Formation

A key innovation in the synthesis of the cytosaminomycin core is the use of an intramolecular glycosylation reaction to control the stereochemistry of the nucleoside linkage. This strategy, reported in the total synthesis of Cytosaminomycin C, ensures the formation of the desired β-anomer with high selectivity.[2][3]

Experimental Workflow:

Caption: Workflow for intramolecular glycosylation.

Protocol: Synthesis of the β-2'-Deoxyhexopyranosyl Nucleoside Core

A detailed experimental protocol for this key step is based on the work of Sugimura and Watanabe.[2]

-

Preparation of the Tethered Glycosyl Donor:

-

To a solution of a suitably protected 2-deoxythioglycoside (1.0 equiv) in an aprotic solvent such as DMF, add sodium hydride (1.2 equiv) at 0 °C.

-

After stirring for 30 minutes, add 2-chloro-4-methoxypyrimidine (1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by silica gel chromatography to yield the C-6 tethered pyrimidine sugar.

-

-

Intramolecular Glycosylation:

-

Dissolve the tethered glycosyl donor (1.0 equiv) in dry dichloromethane.

-

Add molecular sieves (4Å) and cool the mixture to -20 °C.

-

Add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.5 equiv) portionwise.

-

Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction with triethylamine and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to afford the desired β-N-glycoside.

-

Amide Coupling for Analog Synthesis

With the nucleoside core in hand, a variety of analogs can be generated by coupling different aromatic carboxylic acids to the cytosine C-4 amino group.

Experimental Workflow:

Caption: Workflow for amide coupling.

Protocol: Synthesis of this compound Analogs

-

Preparation of the Acyl Chloride:

-

Suspend the desired 4-(substituted-amino)benzoic acid (1.0 equiv) in a suitable solvent such as toluene or dichloromethane.

-

Add thionyl chloride (2.0 equiv) or oxalyl chloride (1.5 equiv) dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the protected nucleoside core (1.0 equiv) in a mixture of pyridine and dichloromethane.

-

Cool the solution to 0 °C and add the freshly prepared acyl chloride (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography.

-

-

Global Deprotection:

-

The final step typically involves the removal of all protecting groups (e.g., silyl ethers, benzyl groups) under appropriate conditions (e.g., TBAF for silyl groups, hydrogenolysis for benzyl groups) to yield the final this compound analog.

-

Data Presentation

While specific data for a library of this compound analogs is not yet publicly available, the following tables provide a template for organizing the synthetic and biological data that would be generated in such a study.

Table 1: Synthesis of this compound Analogs

| Analog ID | R Group on Benzoic Acid | Yield of Amide Coupling (%) | Overall Yield (%) |

| CBA-1 | -NHMe | Data not available | Data not available |

| CBA-2 | -NHEt | Data not available | Data not available |

| CBA-3 | -N(Me)₂ | Data not available | Data not available |

| CBA-4 | -NH(i-Pr) | Data not available | Data not available |

Table 2: Spectroscopic Data for this compound Analogs

| Analog ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

| CBA-1 | Data not available | Data not available | Data not available |

| CBA-2 | Data not available | Data not available | Data not available |

| CBA-3 | Data not available | Data not available | Data not available |

| CBA-4 | Data not available | Data not available | Data not available |

Table 3: Antibacterial Activity of this compound Analogs

| Analog ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |

| CBA-1 | Data not available | Data not available | Data not available |

| CBA-2 | Data not available | Data not available | Data not available |

| CBA-3 | Data not available | Data not available | Data not available |

| CBA-4 | Data not available | Data not available | Data not available |

Conclusion

The synthetic strategies outlined in this application note provide a robust platform for the preparation of this compound analogs. By leveraging the stereocontrolled intramolecular glycosylation and a versatile amide coupling protocol, researchers can efficiently generate a library of novel compounds for biological evaluation. The systematic collection of synthetic and biological data, as templated in the tables above, will be crucial for elucidating the structure-activity relationships within this promising class of antibiotics and for the development of new therapeutic agents.

References

Application Notes and Protocols for Cytosaminomycin B Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Streptomyces amakusaensis KO-8119 to produce the nucleoside antibiotic, Cytosaminomycin B. The information is compiled from publicly available research on this compound, the closely related antibiotic amicetin, and general fermentation practices for Streptomyces species.

Introduction

This compound is a member of the cytosaminomycin family of nucleoside antibiotics produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1] These compounds are structurally related to amicetin and exhibit biological activity. This document outlines the recommended procedures for the cultivation of S. amakusaensis and the subsequent fermentation process to yield this compound.

Data Presentation

Table 1: Recommended Basal Fermentation Medium

This medium is based on the production medium for the structurally related antibiotic, amicetin, produced by Streptomyces vinaceusdrappus.

| Component | Concentration (g/L) |

| Glucose | 25.0 |

| Soybean Powder | 7.0 |

| Yeast Extract | 2.5 |

| (NH₄)₂SO₄ | 5.0 |

| NaCl | 4.0 |

| KH₂PO₄ | 0.04 |

| CaCO₃ | 8.0 |

| pH | 7.0 - 7.2 |

Table 2: Recommended Fermentation Parameters

These parameters are derived from general cultivation conditions for Streptomyces species and specific information for S. amakusaensis.

| Parameter | Recommended Value |

| Temperature | 28°C[2][3] |

| pH | 7.0 (Control recommended)[4][5][6] |

| Agitation | 200 - 250 rpm |

| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) |

| Incubation Time | 7 - 10 days |

| Inoculum Size | 5% - 10% (v/v) of seed culture |

Experimental Protocols

Protocol 1: Preparation of Seed Culture

-

Strain Activation: Obtain a culture of Streptomyces amakusaensis KO-8119. Aseptically transfer a small portion of the culture to an agar plate containing a suitable medium for sporulation, such as ISP Medium 4 or Oatmeal Agar. Incubate at 28°C for 7-10 days, or until sporulation is observed.

-

Spore Suspension: Harvest the spores by gently scraping the surface of the agar plate with a sterile loop in the presence of sterile water or a suitable buffer.

-

Seed Culture Inoculation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or the fermentation medium from Table 1) with the spore suspension.

-

Incubation: Incubate the seed culture on a rotary shaker at 28°C and 200 rpm for 48-72 hours, until a dense mycelial culture is obtained.

Protocol 2: Fermentation for this compound Production

-

Fermenter Preparation: Prepare the production fermenter with the basal fermentation medium as detailed in Table 1. Sterilize the fermenter and medium.

-

Inoculation: Aseptically transfer the seed culture to the production fermenter to achieve an inoculum size of 5-10% (v/v).

-

Fermentation: Carry out the fermentation under the conditions specified in Table 2.

-

Monitoring: Monitor the fermentation by periodically measuring pH, dissolved oxygen, and substrate consumption. Samples can be taken at regular intervals to analyze for this compound production using methods such as High-Performance Liquid Chromatography (HPLC).

-

Harvesting: After the desired fermentation time (typically 7-10 days), harvest the broth for extraction and purification of this compound.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Amicetin/Cytosaminomycin Precursor

The following diagram illustrates the proposed biosynthetic pathway for the core structure of amicetin, which is closely related to this compound. The pathway involves the assembly of a disaccharide moiety and its linkage to a modified cytosine core.

Caption: Proposed biosynthetic pathway for the amicetin/cytosaminomycin backbone.

Experimental Workflow for this compound Production

This workflow diagram outlines the major steps involved in the production and isolation of this compound.

Caption: Experimental workflow for this compound production.

Regulatory Network for Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is a complex process regulated by a variety of signaling molecules and global regulators. This diagram provides a simplified overview of these regulatory inputs.

Caption: Simplified regulatory network for antibiotic production in Streptomyces.

References

- 1. researchgate.net [researchgate.net]

- 2. Leibniz Institute DSMZ: Details [dsmz.de]

- 3. Streptomyces amakusaensis | Type strain | DSM 40219, ATCC 23876, CBS 615.68, IFO 12835, ISP 5219, JCM 4167, JCM 4617, NBRC 12835, RIA 1163, BCRC 13797, CGMCC 4.1462, KCTC 9753, LMG 19350, NRRL B-3351, VKM Ac-995 | BacDiveID:14971 [bacdive.dsmz.de]

- 4. researchgate.net [researchgate.net]

- 5. pH effects on 10 Streptomyces spp. growth and sporulation depend on nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting strategy: Streptomyces caledonius sp. nov., Streptomyces machairae sp. nov., Streptomyces pratisoli sp. nov. and Streptomyces achmelvichensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Cytosaminomycin B

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Cytosaminomycin B, a nucleoside antibiotic. Given the limited specific literature on this compound purification, this protocol is adapted from established methods for aminoglycoside antibiotics, which share structural similarities.[1][2] The method is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this compound.

Introduction

Cytosaminomycins are a group of nucleoside antibiotics produced by Streptomyces species.[2] Structurally, they are related to oxyplicacetin and possess different carboxylic acid moieties bonded to the cytosine residue.[2] As with many natural products, achieving high purity is essential for detailed structural elucidation, bioactivity screening, and further drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules from complex mixtures.[3] This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[4] For compounds like aminoglycosides that can be highly polar, ion-pairing agents or acidic modifiers are often added to the mobile phase to improve peak shape and retention.[1]

Experimental Workflow

The overall workflow for the purification of this compound from a crude extract involves several key stages, from initial sample preparation to the final collection of pure fractions.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

Application Note: Quantitative Analysis of Cytosaminomycin B in Biological Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin B is a nucleoside antibiotic belonging to the aminoglycoside family, produced by Streptomyces sp.[1]. Like other aminoglycosides, it is anticipated to exhibit antibacterial properties by inhibiting protein synthesis in susceptible bacteria. The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicology assessments. This application note provides a detailed protocol for the analysis of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and suitable for high-throughput analysis.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of MRM allow for accurate quantification of the analyte even at low concentrations.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[1]

Materials:

-

Biological sample (e.g., plasma)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar aminoglycoside not present in the sample, such as Kanamycin, at a concentration of 100 ng/mL in 50:50 ACN:water)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in 100 µL of the mobile phase A (see LC conditions).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is proposed for the separation of the polar aminoglycoside, this compound. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention for such compounds.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, which is suitable for the analysis of aminoglycosides. The MRM transitions need to be optimized for this compound and the chosen internal standard.

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 35 psi |

| Nebulizer Gas (GS1) | 55 psi |

| Heater Gas (GS2) | 55 psi |

Data Presentation

Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters

The exact mass of this compound (C₂₂H₂₉N₅O₈) is 491.2016 g/mol . The precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation patterns of aminoglycosides, which often involve the loss of sugar moieties.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound | 492.2 | 330.1 | 150 | 25 | 80 |

| (Quantifier) | |||||

| This compound | 492.2 | 162.1 | 150 | 35 | 80 |

| (Qualifier) | |||||

| Kanamycin (IS) | 485.2 | 324.1 | 150 | 20 | 75 |

Table 2: Expected Quantitative Performance of the Method

The following table summarizes the anticipated performance characteristics of the LC-MS/MS method for this compound, based on typical values for similar antibiotic assays.[3][4]

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 3.5 - 4.5 min |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | To be assessed, but expected to be compensated by the use of an internal standard. |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Mechanism of Action